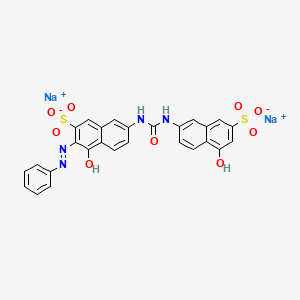
Dimethyl N-(4-hydroxyphenyl)-L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl N-(4-hydroxyphenyl)-L-aspartate is a chemical compound that belongs to the class of aspartate derivatives It is characterized by the presence of a dimethyl ester group and a 4-hydroxyphenyl group attached to the aspartate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-(4-hydroxyphenyl)-L-aspartate typically involves the esterification of L-aspartic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the 4-hydroxyphenyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl N-(4-hydroxyphenyl)-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl N-(4-hydroxyphenyl)-L-aspartate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient .
Mecanismo De Acción
The mechanism of action of Dimethyl N-(4-hydroxyphenyl)-L-aspartate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl N-(4-hydroxyphenyl)-L-glutamate
- Dimethyl N-(4-hydroxyphenyl)-L-alanine
- Dimethyl N-(4-hydroxyphenyl)-L-tyrosine
Uniqueness
Dimethyl N-(4-hydroxyphenyl)-L-aspartate is unique due to its specific structural features, such as the presence of both a dimethyl ester group and a 4-hydroxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications .
Propiedades
Número CAS |
63409-44-9 |
|---|---|
Fórmula molecular |
C12H15NO5 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
dimethyl (2S)-2-(4-hydroxyanilino)butanedioate |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)7-10(12(16)18-2)13-8-3-5-9(14)6-4-8/h3-6,10,13-14H,7H2,1-2H3/t10-/m0/s1 |
Clave InChI |
UBUJJZLVCPKYRH-JTQLQIEISA-N |
SMILES isomérico |
COC(=O)C[C@@H](C(=O)OC)NC1=CC=C(C=C1)O |
SMILES canónico |
COC(=O)CC(C(=O)OC)NC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


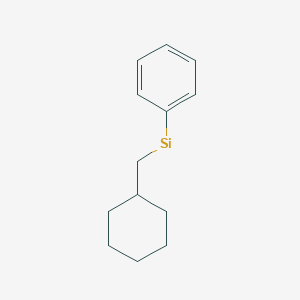

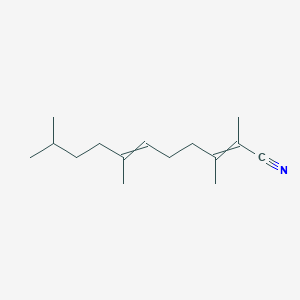

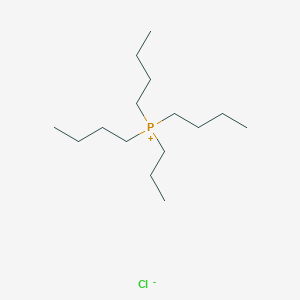
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
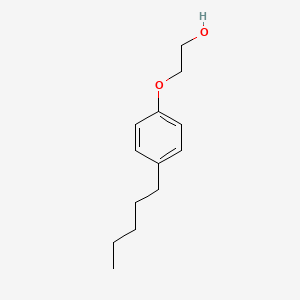

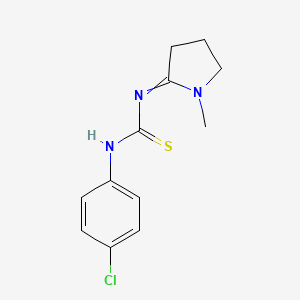

![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
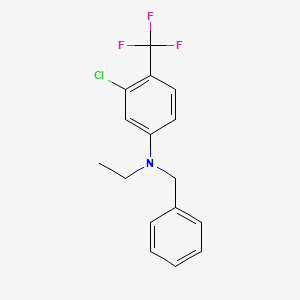
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
